2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine
描述
2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine (HDPT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. HDPT is a member of the triazine family of compounds and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In
作用机制
The mechanism of action of 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, this compound has been found to possess antioxidant activity and to modulate the immune system. This compound has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the key advantages of 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine is its broad range of biological activities, making it a potentially valuable therapeutic agent for various diseases. This compound is also relatively easy to synthesize, making it a viable option for large-scale production. However, this compound has some limitations in lab experiments. It has been found to be unstable under certain conditions, and its solubility in water is limited, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for the research and development of 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine. One area of focus is the optimization of the synthesis method to improve the yield and reduce the reaction time. Another area of research is the identification of the specific signaling pathways that are targeted by this compound, which could provide insight into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials. Overall, this compound has shown promising potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
合成方法
The synthesis of 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine involves the reaction of 2,4,6-trichloro-1,3,5-triazine with piperidine and hydrazine hydrate. The reaction is carried out in a solvent system of ethanol and water, and the product is obtained in high yield and purity. The synthesis of this compound has been optimized to improve the yield and reduce the reaction time, making it a viable option for large-scale production.
科学研究应用
2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine has been extensively studied for its potential therapeutic applications in various diseases. One of the key areas of research is the anti-cancer effect of this compound. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, this compound has been found to possess anti-viral properties, making it a potential candidate for the treatment of viral infections.
属性
IUPAC Name |
[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N7/c14-18-11-15-12(19-7-3-1-4-8-19)17-13(16-11)20-9-5-2-6-10-20/h1-10,14H2,(H,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMDQHJBFSZPGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292221 | |
Record name | STK032097 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54589-69-4 | |
Record name | NSC80866 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK032097 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。